

Spectroscopic Profile of 4-Ethyl-2-methoxyphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethyl-2-methoxyphenol** (also known as 4-ethylguaiacol), a phenolic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure and Properties

4-Ethyl-2-methoxyphenol is a colorless to light yellow liquid with a characteristic smoky and spicy aroma.^[1] Its fundamental properties are summarized below.

Property	Value
Chemical Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol
CAS Number	2785-89-9
IUPAC Name	4-ethyl-2-methoxyphenol

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectroscopic data for **4-Ethyl-2-methoxyphenol**, providing key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **4-Ethyl-2-methoxyphenol** are presented below.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84	d	1H	Ar-H
6.69	d	1H	Ar-H
6.66	dd	1H	Ar-H
5.45	s	1H	OH
3.86	s	3H	-OCH ₃
2.57	q	2H	-CH ₂ CH ₃
1.20	t	3H	-CH ₂ CH ₃

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
146.4	C-O (methoxy)
144.5	C-OH
131.8	Ar-C (quaternary)
120.3	Ar-CH
113.8	Ar-CH
110.1	Ar-CH
55.8	-OCH ₃
28.9	-CH ₂ CH ₃
15.9	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **4-Ethyl-2-methoxyphenol** are tabulated below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch (phenolic)
3050-2850	Medium-Strong	C-H stretch (aromatic and aliphatic)
1610, 1514	Strong	C=C stretch (aromatic ring)[1]
1367	Medium	O-H bend (phenolic)[1][2]
1260, 1035	Strong	C-O stretch (aryl ether)
820	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for **4-Ethyl-2-methoxyphenol** are listed below.

m/z	Relative Intensity (%)	Assignment
152	100	$[M]^+$ (Molecular Ion)
137	80	$[M - CH_3]^+$
109	20	$[M - C_2H_5 - CO]^+$
77	15	$[C_6H_5]^+$

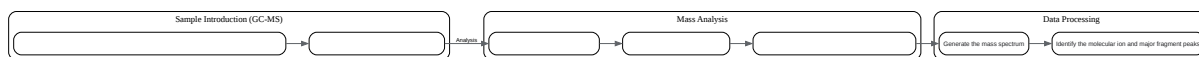
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

A logical workflow for NMR analysis is outlined below.





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References

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